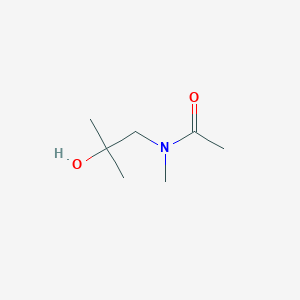

N-(2-羟基-2-甲基丙基)-N-甲基乙酰胺

描述

N-(2-hydroxy-2-methylpropyl)-N-methylacetamide is a chemical compound that has been studied for its potential applications in drug delivery . It is used in the synthesis of hyperbranched polymers, which have many promising features for drug delivery, owing to their ease of synthesis, multiple functional group content, and potential for high drug loading with retention of solubility .

Synthesis Analysis

The synthesis of N-(2-hydroxy-2-methylpropyl)-N-methylacetamide involves the preparation of hyperbranched polymers with a range of molar masses and particle sizes . This process uses reversible addition–fragmentation chain transfer (RAFT) polymerisation .Molecular Structure Analysis

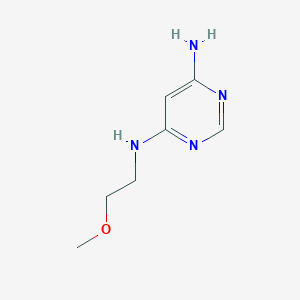

The molecular structure of N-(2-hydroxy-2-methylpropyl)-N-methylacetamide is complex and involves a range of molar masses and particle sizes . High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals of this compound have been created .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-(2-hydroxy-2-methylpropyl)-N-methylacetamide are complex and involve the use of RAFT polymerisation . This process enables the synthesis of polymers and a gemcitabine-comonomer functionalised polymer pro-drug .Physical And Chemical Properties Analysis

The physical and chemical properties of N-(2-hydroxy-2-methylpropyl)-N-methylacetamide are influenced by its molecular structure . The compound has a range of molar masses and particle sizes, which can be manipulated through the synthesis process .科学研究应用

密度泛函理论分析

- 红外光谱分析:季等人(2020 年)的一项研究利用密度泛函理论 (DFT) 分析了 N-甲基乙酰胺的红外光谱 (IR),重点关注酰胺 I、II 和 III 波段的贡献。这项研究为酰胺红外光谱的形成提供了有价值的见解,对有机化学、分析化学和化学生物学具有影响 (季等人,2020 年).

高温水中的水解动力学

- N-取代酰胺水解:段等人(2010 年)研究了高温水中的 N-甲基乙酰胺 (NMA) 的水解动力学和机理。该研究揭示了反应对水和 NMA 浓度和 pH 的依赖性,有助于我们了解高温条件下的水解 (段等人,2010 年).

化学选择性乙酰化

- 抗疟药合成的中间体:Magadum 和 Yadav(2018 年)探索了使用 Novozym 435 作为催化剂将 2-氨基苯酚化学选择性地单乙酰化为 N-(2-羟基苯基)乙酰胺。这个过程对于抗疟药的天然合成很重要,展示了 N-甲基乙酰胺衍生物在制药中的用途 (Magadum 和 Yadav,2018 年).

金属表面的缓蚀

- 低碳钢缓蚀:Danaee 等人(2020 年)研究了含有 N-甲基乙酰胺结构的 Oxethazaine 对酸性环境中低碳钢腐蚀的抑制作用。这项研究突出了 N-甲基乙酰胺衍生物作为缓蚀剂的潜在应用,为材料科学和工程做出了贡献 (Danaee 等人,2020 年).

离子诱导的酰胺光谱位移

- 阳离子-酰胺结合研究:Pluhařová 等人(2014 年)进行了从头算分子动力学模拟,以研究碱金属和碱土金属阳离子与水性 N-甲基乙酰胺之间的相互作用。这项研究有助于理解特定离子对蛋白质的影响,并提供了对蛋白质骨架中相互作用的见解 (Pluhařová 等人,2014 年).

氨基酸侧链的转移自由能

- 溶剂极性效应:Damodaran 和 Song(1986 年)研究了氨基酸侧链从水到 N-甲基乙酰胺的转移自由能。这项研究有助于理解溶剂极性在生化过程和蛋白质稳定性中的作用 (Damodaran 和 Song,1986 年).

作用机制

Target of Action

N-(2-hydroxy-2-methylpropyl)-N-methylacetamide is primarily used in the synthesis of copolymers . These copolymers are designed for targeted drug delivery, particularly in the treatment of visceral leishmaniasis (VL), a disease caused by protozoan parasites . The primary targets of this compound are therefore the cells affected by VL.

Mode of Action

The compound interacts with its targets through the copolymers it helps to form. These copolymers are designed to be rapidly internalized by the target cells . Once inside the cells, the copolymers release their drug payload, leading to the death of the parasite .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of copolymers used for drug delivery . These copolymers can carry a variety of drugs, each affecting different biochemical pathways depending on their specific mechanism of action.

Pharmacokinetics

As a component of drug-delivery copolymers, it is likely that its absorption, distribution, metabolism, and excretion (adme) properties are largely determined by the properties of the copolymer as a whole .

Result of Action

The primary result of the action of N-(2-hydroxy-2-methylpropyl)-N-methylacetamide is the formation of copolymers capable of delivering drugs to specific cells . When these copolymers are used to deliver anti-leishmanial drugs, they can significantly inhibit the growth of the parasite .

Action Environment

The efficacy and stability of N-(2-hydroxy-2-methylpropyl)-N-methylacetamide, as part of a drug-delivery system, can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that could interact with the compound, and the temperature . .

未来方向

属性

IUPAC Name |

N-(2-hydroxy-2-methylpropyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-6(9)8(4)5-7(2,3)10/h10H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMNBTSFAHBZEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(Methylsulfanyl)benzoyl]piperidin-4-amine](/img/structure/B1469973.png)

![(1-methoxypropan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1469974.png)

![2-Amino-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B1469975.png)

![2-[1-(2-Ethylbutanoyl)piperidin-4-yl]acetic acid](/img/structure/B1469983.png)